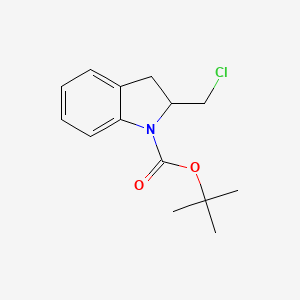
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is a synthetic organic compound that belongs to the class of indoline derivatives. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a tert-butyl ester group, a chloromethyl group, and an indoline core, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate typically involves the reaction of indoline derivatives with chloromethylating agents. One common method includes the use of tert-butyl indoline-1-carboxylate as a starting material, which is then reacted with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The indoline core can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different indoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted indoline derivatives.
Oxidation: Formation of indole derivatives.
Reduction: Formation of reduced indoline derivatives.
Applications De Recherche Scientifique
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antimicrobial activities.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules, including natural products and heterocyclic compounds.
Material Science: Utilized in the development of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of tert-Butyl 2-(chloromethyl)indoline-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl indoline-1-carboxylate: Lacks the chloromethyl group but shares the indoline core and tert-butyl ester group.
tert-Butyl 1-indolecarboxylate: Contains an indole core instead of an indoline core.
Uniqueness
tert-Butyl 2-(chloromethyl)indoline-1-carboxylate is unique due to the presence of the chloromethyl group, which allows for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of diverse organic compounds.
Propriétés
Formule moléculaire |
C14H18ClNO2 |
|---|---|
Poids moléculaire |
267.75 g/mol |
Nom IUPAC |
tert-butyl 2-(chloromethyl)-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)18-13(17)16-11(9-15)8-10-6-4-5-7-12(10)16/h4-7,11H,8-9H2,1-3H3 |
Clé InChI |
DNXFLPSMRYUDFA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


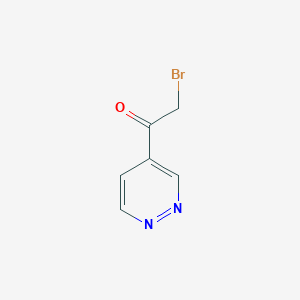
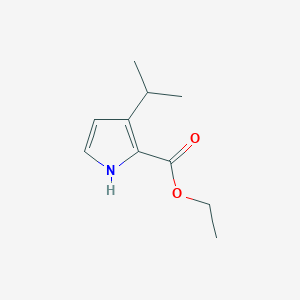
![5-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12972792.png)


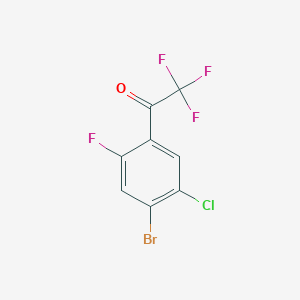
![3-(6-Amino-5,7-dichloro-3-oxobenzo[b]thiophen-2(3H)-ylidene)-5,7-dichloroindolin-2-one](/img/structure/B12972819.png)
![3-[(E)-(hydroxyhydrazinylidene)methyl]benzoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12972827.png)
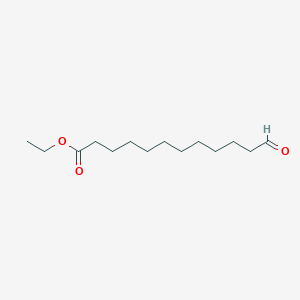

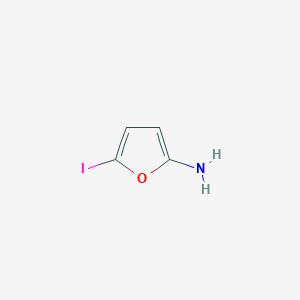

![(S)-4-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)-N-(3-chloropyridin-2-yl)-N-(piperidin-3-yl)benzamide](/img/structure/B12972839.png)
![6,7-Dihydro-5H-cyclopenta[d]pyrimidin-5-one](/img/structure/B12972848.png)
